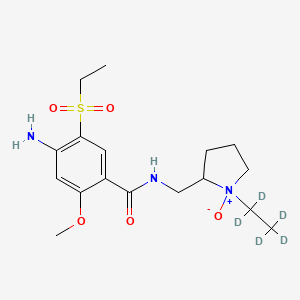

Amisulpride-d5 N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Amisulpride-d5 N-Oxide has a molecular formula of C17H22D5N3O5S and a molecular weight of 390.51 . The structure of Amisulpride N-Oxide, which is similar, has been analyzed .Physical and Chemical Properties Analysis

This compound has a molecular weight of 390.51 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Pharmacodynamics and Mechanisms

Amisulpride exhibits preferential binding to dopamine D2/D3 receptors in limbic rather than striatal structures, a characteristic that underscores its selective efficacy in treating schizophrenia by modulating dopamine transmission. At high dosages, amisulpride antagonizes postsynaptic D2/D3 receptors, reducing dopamine transmission, which is effective against predominantly positive symptoms of schizophrenia. Conversely, at low dosages, it blocks presynaptic D2/D3 receptors, enhancing dopamine transmission and addressing predominantly negative symptoms (McKeage & Plosker, 2004; Curran & Perry, 2001).

Clinical Efficacy

Studies have shown that amisulpride is at least as effective as haloperidol and comparable to risperidone or olanzapine in treating patients with schizophrenia exhibiting predominantly positive symptoms. For negative symptoms, low dosages of amisulpride significantly outperform placebo, indicating a nuanced efficacy profile that addresses the complex symptomatology of schizophrenia (Möller, 2000).

Tolerability and Quality of Life

Amisulpride's tolerability profile is notably better than haloperidol, with a lower incidence of extrapyramidal side effects. This improved tolerability, along with significant efficacy, positions amisulpride as a first-line treatment option, enhancing the quality of life for patients undergoing long-term therapy (Rosenzweig et al., 2002).

Mecanismo De Acción

Target of Action

Amisulpride-d5 N-Oxide, a deuterium labeled variant of Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a region of the brain involved in emotional responses .

Mode of Action

This compound interacts with its targets, the dopamine D2 and D3 receptors, by binding to them and inhibiting their activity . This inhibition reduces dopaminergic signaling, which can alleviate both positive and negative symptoms of schizophrenia . Notably, amisulpride has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By antagonizing D2 and D3 receptors, it modulates the activity of this pathway, particularly in the limbic system . This modulation can lead to a reduction in symptoms of schizophrenia and major depression .

Pharmacokinetics

Amisulpride, the non-deuterated form of this compound, shows large interindividual variability in plasma/serum levels . Following intravenous administration, about 74% of amisulpride is excreted in urine, where 58% of the recovered dose was excreted as unchanged amisulpride .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic signaling in the brain. This modulation can alleviate both positive (such as delusions, hallucinations, thought disorders, hostility, and suspicious behavior) and negative symptoms (such as blunted affect, emotional and social withdrawal) of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plasma levels of amisulpride were found to be higher in older patients and female patients, and in patients taking amisulpride combined with lithium . .

Análisis Bioquímico

Biochemical Properties

Amisulpride-d5 N-Oxide, like its parent compound Amisulpride, interacts with dopamine D2 and D3 receptors . It acts as an antagonist, blocking the activity of these receptors. This interaction plays a crucial role in its biochemical function .

Cellular Effects

This compound influences cell function by modulating the activity of dopamine D2 and D3 receptors . By blocking these receptors, it can alter various cellular processes, including cell signaling pathways and gene expression related to dopamine signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and antagonizing dopamine D2 and D3 receptors . This can lead to changes in gene expression and cellular signaling pathways related to dopamine signaling .

Dosage Effects in Animal Models

Studies on Amisulpride have shown a U-shaped dose-response effect .

Metabolic Pathways

Amisulpride, the parent compound of this compound, undergoes minimal metabolism

Propiedades

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)

![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)

![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)